Oxirane, 2-ethenyl-2-phenyl-
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Overview
Description
Oxirane, 2-ethenyl-2-phenyl- is an organic compound with the molecular formula C10H10O It is a member of the oxirane family, which are three-membered cyclic ethers containing an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2-phenyl- can be achieved through several methods. One common method involves the epoxidation of styrene derivatives. For example, styrene oxide can be synthesized by the reaction of styrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . Another method involves the use of transition metal catalysts, such as titanium or molybdenum complexes, to facilitate the epoxidation of alkenes .
Industrial Production Methods
Industrial production of Oxirane, 2-ethenyl-2-phenyl- typically involves the large-scale epoxidation of styrene using peracids or hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-ethenyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted oxiranes and ring-opened products.
Scientific Research Applications
Oxirane, 2-ethenyl-2-phenyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-ethenyl-2-phenyl- involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is due to the electrophilic nature of the carbon atoms in the oxirane ring, which are susceptible to nucleophilic attack . The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Oxirane, phenyl-:
Oxirane, 2-methyl-2-phenyl-: This compound has a methyl group instead of a vinyl group attached to the oxirane ring.
Uniqueness
Oxirane, 2-ethenyl-2-phenyl- is unique due to the presence of both a vinyl and a phenyl group, which imparts distinct reactivity and properties compared to other oxiranes. The vinyl group enhances the compound’s ability to participate in polymerization reactions, making it valuable in the production of various polymers and resins .
Properties
CAS No. |
97699-36-0 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethenyl-2-phenyloxirane |
InChI |
InChI=1S/C10H10O/c1-2-10(8-11-10)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
RAMTWFWSBOIROB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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